N-(2-chlorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5O/c1-26-20-9-5-4-8-19(20)25-21(26)15-27-10-12-28(13-11-27)16-22(29)24-14-17-6-2-3-7-18(17)23/h2-9H,10-16H2,1H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDIIKZZCURGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NCC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines the compound's synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
The compound belongs to the benzimidazole class, which is known for diverse biological activities. The synthesis typically involves the condensation of 2-chlorobenzylamine with 1-methyl-1H-benzo[d]imidazole under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is purified through recrystallization or chromatography.
Chemical Structure:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit various kinases and proteases, affecting signaling pathways related to cell growth and apoptosis.
- Receptor Binding: It can bind to receptors involved in neurotransmission and cellular signaling, potentially modulating physiological responses.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the benzimidazole family, including derivatives similar to this compound. For instance:
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Drug 1 | MCF7 | 25.72 ± 3.95 | Induces apoptosis |
| Drug 2 | U87 | 45.2 ± 13.0 | Cytotoxic effects |
Flow cytometry analysis indicated that these compounds can accelerate apoptosis in cancer cell lines, demonstrating their potential as anticancer agents .
3.2 Antimicrobial Activity
Benzimidazole derivatives have also shown promise against various pathogens:
| Pathogen | Compound Tested | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | Compound A | 18 |
| Escherichia coli | Compound B | 16 |
These results suggest that modifications in the benzimidazole structure can enhance antimicrobial properties .
Case Study 1: Antitumor Efficacy
In an animal model study, this compound was administered to tumor-bearing mice. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent for cancer treatment.
Case Study 2: Neurological Effects
Another study explored the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival pathways, suggesting potential applications in neurodegenerative diseases .
Preparation Methods
Synthesis of 1-Methyl-1H-benzo[d]imidazole-2-yl)methyl Chloride
The benzimidazole core is synthesized via condensation of 4-methyl-1,2-phenylenediamine with formic acid under reflux, followed by N-methylation using methyl iodide in the presence of a base such as potassium carbonate. Subsequent chlorination of the 2-position is achieved by treating the methylated benzimidazole with phosphorus oxychloride (POCl₃) at 80°C for 4 hours, yielding the 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole intermediate.
Key Reaction:
$$
\text{1-Methyl-1H-benzo[d]imidazole} + \text{POCl}3 \xrightarrow{80^\circ \text{C}} \text{2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole} + \text{H}3\text{PO}_4
$$
Piperazine Functionalization with the Benzimidazole Moiety
The chloromethyl-benzimidazole derivative is reacted with piperazine in a 1:1 molar ratio in dry dimethylformamide (DMF) containing anhydrous potassium carbonate. The mixture is stirred at 60°C for 12 hours to facilitate nucleophilic substitution, forming 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine. Excess piperazine is removed via extraction with dilute hydrochloric acid, and the product is recrystallized from ethanol.
Analytical Validation:
Synthesis of the Acetamide Backbone
The piperazine-benzimidazole intermediate is acylated using chloroacetyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, and the reaction is stirred at room temperature for 6 hours. The resultant 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl chloride is then reacted with 2-chlorobenzylamine in anhydrous tetrahydrofuran (THF) at 0°C, followed by warming to room temperature overnight. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Key Reaction:
$$
\text{4-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{2-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl chloride}
$$
$$
- \text{2-Chlorobenzylamine} \xrightarrow{\text{THF}} \text{N-(2-Chlorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide}
$$
Characterization and Analytical Data
Spectroscopic Confirmation
- IR (KBr): 3280 cm⁻¹ (N-H stretch, amide), 1655 cm⁻¹ (C=O, amide), 1540 cm⁻¹ (C-Cl).
- ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, N-CH₃), 3.15–3.40 (m, 8H, piperazine-H), 4.35 (s, 2H, CH₂-benzimidazole), 4.50 (d, 2H, J = 5.6 Hz, CH₂-Ph), 7.28–7.85 (m, 8H, aromatic-H), 8.20 (t, 1H, J = 5.6 Hz, NH).
- ¹³C NMR (DMSO-d₆): δ 35.2 (N-CH₃), 52.1–54.8 (piperazine-C), 116.9–143.7 (aromatic-C), 167.8 (C=O).
Purity and Yield Optimization
Recrystallization from ethanol/DMF (1:3) enhances purity to >98% (HPLC). The overall yield for the four-step sequence is 42–48%, with the piperazine alkylation step being the bottleneck (60–65% yield).
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the benzoimidazole core followed by alkylation of the piperazine moiety. Key steps include:
- Nucleophilic substitution : Reacting 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with a piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate .
- Chlorobenzyl incorporation : Introducing the 2-chlorobenzyl group via coupling reactions, often using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DCM or THF) .
- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures . Reaction monitoring via TLC and characterization by ¹H/¹³C NMR and LC-MS are critical for verifying intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) . ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .
- Mass Spectrometry : ESI-MS or LC-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : CHN analysis validates empirical formulas (e.g., C₂₂H₂₅ClN₆O) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Standardize solvent drying (e.g., molecular sieves for DMF).
- Control reaction temperatures (±2°C) during exothermic steps (e.g., alkylation).
- Use high-purity starting materials and validate intermediates via melting points and HPLC .
Advanced Research Questions
Q. What computational strategies predict this compound's binding affinity to histamine receptors?
- Molecular Docking : Use software like AutoDock Vina to model interactions with H1/H4 receptors. Key parameters include grid boxes centered on ligand-binding pockets and Lamarckian genetic algorithms .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Analyze RMSD/RMSF plots and hydrogen-bond occupancy .
- Free-Energy Calculations : MM-PBSA/GBSA methods quantify ΔGbinding, prioritizing residues like Asp³.³² (H1) or Glu².⁶⁵ (H4) for mutagenesis studies .
Q. How can structural modifications enhance selectivity for dual H1/H4 receptor antagonism?
- SAR Studies : Replace the chlorobenzyl group with fluorinated analogs to modulate lipophilicity (logP) and improve blood-brain barrier penetration .
- Piperazine Substitution : Introduce bulky groups (e.g., 4-methylpiperazine) to sterically block off-target interactions .
- Bioisosteric Replacement : Swap the acetamide with sulfonamide groups to enhance hydrogen-bonding with receptor residues .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay Standardization : Validate cell lines (e.g., HEK293T for H1/H4) and control agonist concentrations (e.g., histamine EC₅₀ values) .
- Data Normalization : Use internal controls (e.g., β-galactosidase reporters) to minimize batch effects .
- Meta-Analysis : Apply mixed-effects models to aggregate data from disparate studies, adjusting for variables like incubation time or solvent (DMSO ≤0.1%) .
Q. What strategies mitigate thermal degradation during formulation studies?
- Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >200°C) and optimize lyophilization cycles .
- Excipient Screening : Test stabilizers like cyclodextrins or PEG-4000 to protect the acetamide moiety from hydrolysis .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC-UV .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Characterization Data
| Intermediate | Key ¹H NMR Signals (δ, ppm) | LC-MS [M+H]⁺ | Reference |
|---|---|---|---|
| Benzoimidazole-piperazine | 7.8 (d, 2H, Ar-H), 3.6 (s, 4H, piperazine) | 345.2 | |
| Chlorobenzyl-acetamide | 7.4 (m, 4H, Ar-H), 4.3 (s, 2H, CH₂) | 437.9 |
Q. Table 2: Computational Docking Scores for Receptor Targets
| Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| H1R | -9.2 | Asp³.³², Tyr⁴.⁶⁰ |
| H4R | -8.7 | Glu².⁶⁵, Trp⁶.⁴⁸ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
